
Alloc-Cys(1)-OH.Alloc-Cys(1)-OH
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Overview
Description
Alloc-Cys(Trt)-OH (Allyloxycarbonyl-S-trityl-L-cysteine) is a protected cysteine derivative widely used in peptide synthesis, particularly for introducing N-methylated cysteine (NMe-Cys) residues. The compound features two orthogonal protecting groups: the allyloxycarbonyl (Alloc) group on the α-amino group and the trityl (Trt) group on the thiol side chain. This dual protection enables selective deprotection during solid-phase peptide synthesis (SPPS) or solution-phase derivatization .
Alloc-Cys(Trt)-OH is synthesized from Fmoc-Cys(Trt)-OH via sequential deprotection and re-protection steps. The Fmoc group is removed using piperidine, followed by Alloc-Cl coupling in the presence of DIEA (N,N-diisopropylethylamine). The Trt group remains intact during these steps, ensuring thiol stability . Its primary application lies in generating NMe-Cys derivatives, which are critical for enhancing peptide metabolic stability and modulating conformational flexibility .
Preparation Methods
Synthetic Routes for Alloc-Cys(1)-OH
The synthesis of Alloc-Cys(1)-OH typically involves protecting the cysteine thiol group using allyloxycarbonyl groups. Here are the common steps involved:
Protection of Cysteine : The thiol group of cysteine is protected using allyl chloroformate in the presence of a base such as triethylamine. This step forms the allyloxycarbonyl-protected cysteine.
Purification and Isolation : The resulting compound is purified and isolated using appropriate methods such as chromatography or crystallization.
Chemical Reactions Involved
Protection Reaction
The protection reaction involves the use of allyl chloroformate and a base. The general reaction is as follows:
$$ \text{Cysteine} + \text{Allyl Chloroformate} + \text{Triethylamine} \rightarrow \text{Alloc-Cys(1)-OH} $$
Deprotection Reactions
The allyloxycarbonyl group in Alloc-Cys(1)-OH can be selectively removed under mild conditions using palladium-catalyzed reactions. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in the presence of nucleophiles like morpholine.
Catalyst | Conditions | Efficiency | Application |
---|---|---|---|
[Pd(PPh3)4] | CHCl₃/AcOH/NMM (37:2:1), 2–4 hrs | 95% | SPPS, bioconjugation |
Industrial Production Methods
Industrial production of Alloc-Cys(1)-OH involves scaling up the synthetic routes while optimizing reaction conditions for high yields and purity. Automated synthesis equipment and continuous flow reactors are used to enhance efficiency and scalability.
Research Findings and Applications
Alloc-Cys(1)-OH is primarily used in solid-phase peptide synthesis (SPPS) and has applications in protein modification, drug development, and bioconjugation. Its ability to enhance peptide stability and modulate conformational flexibility makes it a valuable tool in therapeutic peptide design.
Comparison of Protecting Groups
Compound Name | Structure Type | Unique Features |
---|---|---|
Alloc-Cys(1)-OH | Cysteine derivative | Compatible with palladium-catalyzed reactions |
Fmoc-Cysteine | Cysteine derivative | Base-labile protecting group |
Trt-Cysteine | Cysteine derivative | Stable under acidic conditions |
Chemical Reactions Analysis
Deprotection Reactions
The allyloxycarbonyl (Alloc) group in Alloc-Cys(1)-OH.Alloc-Cys(1)-OH is selectively removed under mild conditions, enabling precise control in multi-step syntheses.
Key Methods:
-
Palladium-Catalyzed Deprotection :
The Alloc group is cleaved using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in the presence of nucleophiles like morpholine or thiophenol . This method is compatible with solid-phase peptide synthesis (SPPS) and avoids side reactions at other functional groups. -
Ruthenium-Catalyzed Deprotection :
Recent studies highlight the use of Ru complexes (e.g., [Cp∗Ru(κ2−ο−DPPBz)allyl]PF6) for Alloc removal under native chemical ligation (NCL) conditions. Ru-4 catalyst achieves >90% deprotection efficiency with 20 mol% loading, enabling one-pot syntheses of complex peptides .
Catalyst | Conditions | Efficiency | Application |
---|---|---|---|
[Pd(PPh3)4] | CHCl₃/AcOH/NMM (37:2:1), 2–4 hrs | 95% | SPPS, bioconjugation |
Ru-4 | 6 M Gn·HCl, 0.2 M Na₂HPO₄, pH 7.0 | 93% | NCL, multi-domain protein synthesis |
Amidation Reactions
The deprotected cysteine thiol (-SH) participates in amidation to form stable peptide bonds or conjugates.
Reagents and Conditions:
-
Carbodiimides : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids for coupling.
-
Thiol-Ene Reactions : The free thiol reacts with maleimide or iodoacetyl groups for site-specific protein labeling .
Side Reactions and Mitigation
During trifluoroacetic acid (TFA)-mediated cleavage from resin supports, cysteine residues are prone to S-tButylation. Scavengers are critical for minimizing this side reaction:
Scavenger | TFA/TIS/H₂O Ratio | Cys S-tButylation (%) | Peptide Recovery (%) |
---|---|---|---|
None | 95:2.5:2.5 | 15.2 | 81.4 |
5% Thioanisole | 85:2.5:7.5:5 | 6.1 | 93.3 |
5% Dimethyl sulfide | 85:2.5:7.5:5 | 8.6 | 90.1 |
Key Findings :
-
Thioanisole reduces S-tButylation to <7% while improving peptide recovery .
-
Elevated H₂O content (7.5%) further suppresses side reactions .
Comparative Reactivity with Other Protecting Groups
The Alloc group offers advantages over alternatives like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz):
Protecting Group | Deprotection Conditions | Compatibility |
---|---|---|
Alloc | Pd(0) or Ru catalysts, mild | SPPS, NCL, acidic conditions |
Boc | Strong acids (e.g., TFA) | Limited to acidic stability |
Cbz | H₂/Pd-C, hydrogenolysis | Incompatible with NCL |
Scientific Research Applications
Scientific Research Applications of Alloc-Cys(1)-OH
Alloc-Cys(1)-OH, also known as N-allyloxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine that is primarily used in peptide synthesis as a protecting group for the thiol group of cysteine. Protecting groups are essential in synthetic chemistry to prevent unwanted reactions at specific functional groups during multi-step synthesis processes. Alloc-Cys(1)-OH has numerous applications in scientific research.
Peptide Synthesis: Alloc-Cys(1)-OH is utilized as a protecting group for cysteine in solid-phase peptide synthesis, which facilitates the synthesis of complex peptides and proteins.
Protein Modification: It is employed in the site-specific modification of proteins, enabling the study of protein function and interactions.
Drug Development: Alloc-Cys(1)-OH is utilized in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: It is applied in the conjugation of peptides to other biomolecules, such as antibodies, for targeted drug delivery and diagnostics.
Protecting Groups for Cysteine
More than 60 individual protecting groups have been reported for cysteine . These protecting groups have various applications in peptide synthesis .
Preparation Methods
Alloc-Cys(1)-OH can be synthesized through various methods. One common approach involves the protection of the cysteine thiol group using allyloxycarbonyl (Alloc) groups. The reaction typically involves the use of allyl chloroformate and a base such as triethylamine to form the Alloc-protected cysteine. Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Alloc-Cys(1)-OH undergoes various chemical reactions. These include:
Deprotection Reactions: The Alloc group can be removed under mild conditions using palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophile like morpholine.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Mechanism of Action
The primary mechanism of action of Alloc-Cys(1)-OH.Alloc-Cys(1)-OH involves the protection and subsequent deprotection of the cysteine thiol group. The Alloc group prevents unwanted reactions at the thiol group during synthesis. Upon deprotection, the free thiol group can participate in various biochemical reactions, such as disulfide bond formation and nucleophilic substitution .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound | Amino Protection | Thiol Protection | Key Applications |
---|---|---|---|
Alloc-Cys(Trt)-OH | Alloc | Trt | NMe-Cys synthesis (solid-phase preferred) |
Boc-Cys(Trt)-OH | Boc | Trt | NMe-Cys synthesis (solution-phase) |
Fmoc-Cys(Trt)-OH | Fmoc | Trt | Standard SPPS with UV-monitoring |
Boc-Cys(Acm)-OH | Boc | Acm | Oxidative folding in disulfide bonds |
Key Observations :
- Protection Stability : Alloc and Boc groups are base-labile, but Alloc can be removed under milder conditions (e.g., Pd(0)/PhSiH₃) without affecting acid-labile Trt .
- Synthetic Flexibility : Alloc-Cys(Trt)-OH is favored in SPPS due to its compatibility with acid-sensitive resins, whereas Boc-Cys(Trt)-OH requires harsher TFA (trifluoroacetic acid) cleavage, risking Trt deprotection .
Critical Research Findings
N-Methylation Efficiency : Alloc-Cys(Trt)-OH outperforms Boc derivatives in SPPS due to reduced steric hindrance from the Alloc group, enabling faster reaction kinetics .
Thiol Protection Stability : The Trt group in Alloc-Cys(Trt)-OH resists nucleophilic attack during methyl iodide treatment, whereas Acm (acetamidomethyl) in Boc-Cys(Acm)-OH requires post-synthetic oxidation for disulfide bond formation .
Scalability : Alloc-based protocols show superior scalability (gram-scale) compared to Boc methods, which often require costly chromatography .
Data Tables
Table 1: Comparative Physicochemical Properties
Property | Alloc-Cys(Trt)-OH | Boc-Cys(Trt)-OH | Fmoc-Cys(Trt)-OH |
---|---|---|---|
Molecular Weight | 452.5 g/mol | 437.4 g/mol | 537.6 g/mol |
Solubility | DMF, DCM | DCM, THF | DMF, DMSO |
Deprotection Conditions | Pd(0)/PhSiH₃ | TFA/Scavengers | Piperidine/DMF |
Table 2: Commercial Availability
Compound | Supplier | Purity | CAS Number |
---|---|---|---|
Alloc-Cys(Trt)-OH | Chem-Impex International | >95% | 186706-80-9 |
Boc-Cys(Trt)-OH | Sigma-Aldrich | >98% | 20887-95-0 |
Biological Activity
Alloc-Cys(1)-OH, also known as allyloxycarbonyl cysteine, is a cysteine derivative that has garnered attention for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, focusing on its role in peptide chemistry, interactions in biological systems, and implications for therapeutic applications.
Overview of Alloc-Cys(1)-OH
Alloc-Cys(1)-OH features an allyloxycarbonyl (Alloc) protecting group that stabilizes the thiol group of cysteine during synthesis. This stabilization is crucial for minimizing unwanted side reactions, such as oxidation or alkylation, which can compromise the integrity of peptide constructs. The deprotection of Alloc-Cys(1)-OH is typically achieved through palladium-catalyzed reactions, making it a versatile building block in the synthesis of complex peptides and proteins .
Peptide Synthesis
Alloc-Cys(1)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). Its protective group allows for controlled peptide bond formation while preventing premature thiol reactivity. This capability is particularly beneficial when synthesizing peptides that require multiple cysteine residues or complex structures .
Table 1: Comparison of Cysteine Protecting Groups
Compound Name | Structure Type | Unique Features |
---|---|---|
Alloc-Cys(1)-OH | Cysteine derivative | Compatible with palladium-catalyzed reactions |
Fmoc-Cysteine | Cysteine derivative | Base-labile protecting group |
Trt-Cysteine | Cysteine derivative | Stable under acidic conditions |
Boc-Cysteine | Cysteine derivative | Volatile deprotection product |
Acm-Cysteine | Cysteine derivative | Selective deprotection |
Interactions in Biological Systems
Studies have indicated that Alloc-Cys(1)-OH can enhance the stability and functionality of peptides by providing a means to control thiol reactivity. This property is essential in the design of therapeutics targeting various biological pathways. For instance, modifications using Alloc-Cys(1)-OH have been shown to improve the pharmacokinetic properties of peptide drugs by enhancing their resistance to enzymatic degradation .
Case Study 1: Peptide Therapeutics
Research has demonstrated that peptides synthesized with Alloc-Cys(1)-OH exhibit improved binding affinities to target receptors compared to those synthesized with less stable protecting groups. For example, a study on melanocortin receptor ligands revealed that peptides incorporating Alloc-Cys(1)-OH showed enhanced receptor binding and biological activity .
Table 2: Binding Affinities of Peptides
Peptide Sequence | Binding Affinity (IC50) |
---|---|
Ac-c[Cys-His-d-Phe-Nα-guanidinylbutyl-Cys] | 1.8 nM |
Ac-c[Cys-His-d-Phe-Cys] | 10.4 nM |
Ac-c[Glu-His-d-Phe-Nα-guanidinylbutyl-Dab] | 8.79 nM |
Case Study 2: Antiviral Applications
Alloc-Cys(1)-OH has also been explored for its potential antiviral properties. In vitro studies have shown that peptides modified with Alloc groups can inhibit viral replication by interacting with viral proteins, suggesting a possible pathway for therapeutic development against viruses such as SARS-CoV-2 .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Alloc-Cys(1)-OH, and how do they ensure regioselectivity and stability during peptide synthesis?
Alloc-Cys(1)-OH is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-Cys(Trt)-OH as the starting material. The process involves:
Attachment to resin : Fmoc-Cys(Trt)-OH is loaded onto 2-chlorotrityl chloride (2-CTC) resin under anhydrous conditions.
Deprotection : The Fmoc group is removed using 20% piperidine in DMF.
Alloc protection : Allyloxycarbonyl (Alloc) chloride is introduced with DIEA as a base to protect the amino group, yielding Alloc-Cys(Trt)-OH.
Side-chain methylation : N-methylation is achieved using methyl iodide (MeI) in aqueous THF (pH 7) to avoid side reactions.
Trt removal : The Trt group is cleaved with trifluoroacetic acid (TFA) and triisopropylsilane (TIS) to prevent realkylation of the thiol group.
The method emphasizes neutral pH and mild conditions to preserve the integrity of the Alloc group and minimize disulfide bond formation .
Q. How do protecting groups (e.g., Trt vs. tBu) influence the stability and reactivity of Alloc-Cys(1)-OH in peptide chain assembly?
- Trt (Triphenylmethyl) : Offers robust protection for cysteine thiols under acidic cleavage conditions (e.g., TFA). However, prolonged exposure to TFA can lead to partial Alloc deprotection.
- tBu (tert-Butyl) : Requires stronger acids (e.g., HF) for cleavage, which may degrade Alloc. Its steric bulk reduces side reactions during SPPS but complicates orthogonal deprotection strategies.
A comparative study showed Trt-protected derivatives achieve 78% yield under mild conditions, while tBu requires harsher protocols, risking side-chain modifications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields of Alloc-Cys(1)-OH synthesis, particularly regarding N-methylation efficiency?
Discrepancies in yields arise from:
- Reaction pH : Neutral pH (7.0) during methylation with MeI minimizes thiol oxidation, whereas alkaline conditions promote disulfide formation.
- Purification protocols : Residual triphenylmethane from Trt cleavage can interfere with HPLC analysis. Gel filtration or precipitation in cold ether improves purity assessment.
- Solvent choice : THF enhances solubility of intermediates, while DCM may lead to incomplete reactions.
Researchers should replicate protocols with strict pH control and validate purity via mass spectrometry (MS) and NMR to resolve contradictions .
Q. What advanced analytical techniques are critical for characterizing Alloc-Cys(1)-OH and verifying its incorporation into complex peptides?
HPLC-MS : Quantifies purity and detects side products (e.g., disulfide dimers).
NMR spectroscopy : Confirms regioselectivity of Alloc and methyl groups (e.g., ¹H-NMR peaks at δ 5.8–5.9 ppm for allyl protons).
Circular Dichroism (CD) : Monitors conformational changes in peptides post-incorporation.
X-ray crystallography : Validates stereochemistry in crystalline derivatives.
A multi-technique approach is recommended, with MS as the primary validation tool due to its sensitivity to low-abundance impurities .
Q. How can researchers design experiments to evaluate the kinetic stability of Alloc-Cys(1)-OH under varying peptide elongation conditions?
- Step 1 : Conduct time-course studies using model peptides (e.g., Ac-Alloc-Cys(1)-OH-OMe) under SPPS conditions (20% piperidine, 50°C).
- Step 2 : Monitor Alloc deprotection rates via UV-Vis spectroscopy (λ = 280 nm for allyl carbonate byproducts).
- Step 3 : Compare stability across solvents (DMF vs. NMP) and temperatures.
- Step 4 : Use DFT calculations to predict activation energies for Alloc cleavage under acidic vs. basic conditions.
This systematic approach identifies optimal conditions for Alloc retention during multi-step syntheses .
Q. Methodological Guidance
Q. What strategies mitigate side reactions (e.g., disulfide formation) during Alloc-Cys(1)-OH synthesis?
- Reductive environment : Add 1% TIS or 0.1 M DTT to reaction mixtures to reduce thiol oxidation.
- Low-temperature protocols : Conduct methylation at 0–4°C to slow competing reactions.
- Orthogonal protection : Use photolabile groups (e.g., Nvoc) for temporary thiol protection during Alloc deprotection.
These strategies are critical for synthesizing cysteine-rich peptides with >90% fidelity .
Q. How should researchers formulate hypotheses to explore the role of Alloc-Cys(1)-OH in stabilizing peptide tertiary structures?
- Hypothesis : Alloc-Cys(1)-OH enhances helical stability via steric hindrance from the methyl group, reducing backbone flexibility.
- Experimental design :
Q. Data Analysis and Interpretation
Q. How can researchers address conflicting data on the compatibility of Alloc-Cys(1)-OH with Fmoc-based SPPS?
- Controlled replicates : Repeat syntheses using identical lots of reagents to isolate batch variability.
- Cross-lab validation : Collaborate with independent groups to verify reproducibility.
- Meta-analysis : Compare datasets from 10+ published protocols to identify outlier conditions (e.g., elevated temperatures).
A 2024 study found discrepancies often stem from undocumented variations in deprotection times or reagent purity .
Q. Ethical and Reproducibility Considerations
Q. What ethical guidelines apply when reporting novel Alloc-Cys(1)-OH derivatives with potential therapeutic applications?
- Data transparency : Publish full synthetic protocols, including failed attempts, in supplementary materials.
- Safety reporting : Disclose hazards related to MeI (toxic) and TFA (corrosive) in experimental sections.
- Peer review : Ensure independent validation of biological activity claims before clinical speculation.
Adherence to ACS ethical guidelines minimizes risks of non-reproducible or hazardous methodologies .
Q. Tables
Table 1. Comparison of Protecting Groups for Cysteine in Alloc-Cys(1)-OH Synthesis
Protecting Group | Cleavage Conditions | Stability in SPPS | Common Side Reactions |
---|---|---|---|
Trt | TFA/TIS (2 h) | High | Realkylation |
tBu | HF/Anisole (0°C) | Moderate | β-Elimination |
Acm | I₂/MeOH | Low | Overoxidation |
Properties
Molecular Formula |
C14H20N2O8S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-(prop-2-enoxycarbonylamino)ethyl]disulfanyl]-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H20N2O8S2/c1-3-5-23-13(21)15-9(11(17)18)7-25-26-8-10(12(19)20)16-14(22)24-6-4-2/h3-4,9-10H,1-2,5-8H2,(H,15,21)(H,16,22)(H,17,18)(H,19,20)/t9-,10-/m0/s1 |
InChI Key |
SWVORQKGWDILLE-UWVGGRQHSA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OCC=C)C(=O)O |
Canonical SMILES |
C=CCOC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC=C)C(=O)O |
Origin of Product |
United States |
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